1,4-dimethyl 2-{1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate
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Overview
Description
1,4-dimethyl 2-{1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a dihydropyridine ring, and a benzene dicarboxylate moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl 2-{1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl 2-{1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1,4-dimethyl 2-{1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-dimethyl 2-{1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,4-dimethyl 2-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate
- 1,4-dimethyl 2-{1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate
- 1,4-dimethyl 2-{1-[(3-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate
Uniqueness
The uniqueness of 1,4-dimethyl 2-{1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate lies in its specific fluorophenyl group, which can influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
dimethyl 2-[[1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O6/c1-31-22(29)15-8-9-17(23(30)32-2)19(12-15)25-20(27)18-7-4-10-26(21(18)28)13-14-5-3-6-16(24)11-14/h3-12H,13H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWHNVPCQXHDIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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